2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether is a complex chemical compound that combines the properties of phosphoric acid esters and polyethylene glycol derivatives. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The combination of phosphoric acid esters with polyethylene glycol mono[2-(dibutylamino)ethyl] ether enhances its ability to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether typically involves the esterification of phosphoric acid with C12-15 alcohols, followed by the reaction with polyethylene glycol mono[2-(dibutylamino)ethyl] ether. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and product quality. The raw materials, including phosphoric acid, C12-15 alcohols, and polyethylene glycol mono[2-(dibutylamino)ethyl] ether, are fed into the reactor in precise ratios. The reaction mixture is then subjected to heat and agitation to promote the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to alcohols and phosphoric acid.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols and phosphoric acid. Substitution reactions can result in the formation of new ester derivatives with different functional groups.
Scientific Research Applications
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the preparation of biological assays and as penetration enhancers in drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to improve the solubility and bioavailability of active ingredients.
Industry: Applied in the manufacturing of cosmetics, detergents, and personal care products due to their surfactant properties.
Mechanism of Action
The mechanism of action of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether involves its ability to interact with both hydrophilic and hydrophobic substances. The phosphoric acid ester groups provide hydrophilic properties, while the polyethylene glycol mono[2-(dibutylamino)ethyl] ether moiety offers hydrophobic characteristics. This dual functionality allows the compound to act as an effective surfactant, reducing surface tension and enhancing the solubility of various substances. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other biomolecules, facilitating their transport and absorption.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, C12-15-alkyl esters: Similar in structure but lacks the polyethylene glycol mono[2-(dibutylamino)ethyl] ether component.
Polyethylene glycol mono[2-(dibutylamino)ethyl] ether: Similar in structure but lacks the phosphoric acid ester groups.
Phosphoric acid, 2-ethylhexyl ester: Another phosphoric acid ester with different alkyl chain length and properties.
Uniqueness
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(dibutylamino)ethyl] ether is unique due to its combined hydrophilic and hydrophobic properties, making it a versatile surfactant. Its ability to interact with a wide range of substances and enhance their solubility and stability sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H30NO6P |
---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-[2-(dibutylamino)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C12H27NO2.H3O4P/c1-3-5-7-13(8-6-4-2)9-11-15-12-10-14;1-5(2,3)4/h14H,3-12H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
CLKYJCYCTBURAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOCCO.OP(=O)(O)O |
Related CAS |
72207-81-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.